![molecular formula C20H19ClN6O B610473 罗辛(盐酸盐) CAS No. 1281870-42-5](/img/structure/B610473.png)
罗辛(盐酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhosin hydrochloride is a potent, specific inhibitor of the RhoA subfamily of Rho GTPases . It specifically binds to RhoA to inhibit the interaction between RhoA and guanine nucleotide exchange factors (GEFs), with a dissociation constant (Kd) of approximately 0.4 µM . It does not interact with Cdc42 or Rac1, nor the GEF, LARG . Rhosin hydrochloride has been shown to induce cell apoptosis .
Chemical Reactions Analysis
Rhosin hydrochloride has been shown to inhibit RhoA activity when used at concentrations of 10 and 30 µM . It selectively reduces the number and size of MCF-7 breast cancer cell mammospheres over MCF-10A non-cancerous cell mammospheres . A study on the structure-activity relationship analysis of Rhosin analogs revealed compounds that showed enhanced antiplatelet activity and suppressed RhoA activity and signaling .Physical And Chemical Properties Analysis
Rhosin hydrochloride is a solid compound with a molecular formula of C20H18N6O and a molecular weight of 394.9 . It is soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and Ethanol (5 mg/ml), but insoluble in PBS (pH 7.2) .科学研究应用
抑制癌细胞中Rho/YAP通路
罗辛已被发现通过抑制黑色素瘤和乳腺癌细胞中Rho/YAP通路以及RHAMM和CXCR4的表达来抑制肿瘤细胞转移 {svg_1}. 这表明罗辛抑制RhoA/C-YAP通路可能是治疗黑色素瘤和乳腺癌患者的一种有效方法 {svg_2}.
抑制肿瘤细胞转移
罗辛已被证明在体内抑制肺转移 {svg_3}. 它还通过抑制RHAMM表达来抑制肿瘤细胞对细胞外基质的粘附,并通过降低B16BL6和4T1细胞中CXCR4的表达来抑制SDF-1诱导的细胞迁移和侵袭 {svg_4}.
抗血小板剂
罗辛已被确定为一类新型抗血小板剂 {svg_5}. 它已被发现抑制RhoA激活和血小板聚集 {svg_6}. 抑制作用是可逆的,罗辛能够抑制多种激动剂刺激的血小板活化 {svg_7}.
构效关系分析
罗辛的构效关系(SAR)分析表明,活性化合物具有一个喹啉基团,该基团最佳地连接到4位的肼上,并且在7位或8位具有卤素取代基 {svg_8}. 具有吲哚、甲基苯基或二氯苯基取代基导致更好的效力 {svg_9}.
抑制Rho和GEFs的相互作用
罗辛是抑制Rho和鸟嘌呤核苷酸交换因子(GEFs)之间蛋白质-蛋白质相互作用的抑制剂 {svg_10}. 当以10和30 µM的浓度使用时,它抑制RhoA活性 {svg_11}.
选择性减少癌细胞乳腺球
作用机制
Target of Action
Rhosin (hydrochloride) is a potent and specific inhibitor of the RhoA subfamily of Rho GTPases . Rho GTPases are a family of proteins that regulate a wide range of cellular processes, including cell morphology, migration, endocytosis, and cell cycle progression . Rhosin specifically binds to RhoA to inhibit the interaction between RhoA and guanine nucleotide exchange factors (GEFs) .
Mode of Action
Rhosin acts by binding directly to RhoA, inhibiting the interaction between RhoA and its GEFs . This prevents the activation of RhoA, thereby inhibiting the downstream signaling pathways that RhoA regulates .
Biochemical Pathways
Rhosin affects several biochemical pathways by inhibiting the activity of RhoA. One of the key pathways influenced by Rhosin is the RhoA/YAP pathway . The inhibition of RhoA leads to a decrease in the nuclear localization of YAP, a downstream effector in the pathway . This can lead to changes in gene expression and cellular behavior . Rhosin also suppresses the expression of RHAMM and CXCR4, which are involved in cell adhesion and migration .
Pharmacokinetics
This highlights the need for further development and optimization of Rhosin and similar compounds to improve their efficacy and bioavailability .
Result of Action
Rhosin has been shown to induce cell apoptosis . In addition, it can inhibit the growth and metastasis of cancer cells, such as breast cancer cells . Rhosin can also promote the growth of early-stage neurons . These effects are likely due to the inhibition of RhoA and the subsequent changes in cellular signaling and behavior .
Action Environment
The action of Rhosin can be influenced by various environmental factors. For instance, the presence of diverse agonists can modulate the inhibitory effect of Rhosin on platelet activation . Furthermore, the cellular environment, including the presence of other signaling molecules and the state of the cell, can also affect the action of Rhosin . .
安全和危害
未来方向
The future directions of Rhosin hydrochloride research are promising. A study identified a new generation of small-molecule RhoA inhibitors, including an enantiomer capable of broadly and reversibly modulating platelet activity . This suggests that Rhosin hydrochloride and its analogs could be potential therapeutic agents for conditions related to platelet activity .
属性
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRGBDFQSLZYLF-GRYLRVQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of Rhosin hydrochloride in inhibiting glioblastoma cell migration?
A1: While the provided research papers [, ] don't delve into the specific molecular mechanisms of Rhosin hydrochloride, they highlight its impact on cellular processes related to migration. The studies show that Rhosin hydrochloride, potentially by interfering with specific signaling pathways, affects the organization of the cell's cytoskeleton. This is evidenced by observed changes in focal adhesion dynamics and actin localization within treated cells []. These structural changes likely hinder the cell's ability to move and invade surrounding tissues.
Q2: Why is combining Rhosin hydrochloride with CCG-1423 considered a promising strategy for targeting Glioblastoma Multiforme (GBM)?
A2: The research indicates that GBM cells can adapt to single-drug treatments by switching between mesenchymal and amoeboid migration mechanisms []. Combining Rhosin hydrochloride with CCG-1423, which targets a different signaling pathway involved in cell migration, demonstrated significantly enhanced efficacy compared to single-drug treatments [, ]. This suggests a synergistic effect achieved by simultaneously disrupting multiple migratory pathways, potentially overcoming the limitations of single-drug resistance in GBM.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。